molecular formula C8H11N5O B13080109 (Dimethyl-4H-1,2,4-triazol-3-yl)(1H-pyrazol-4-yl)methanol

(Dimethyl-4H-1,2,4-triazol-3-yl)(1H-pyrazol-4-yl)methanol

Cat. No.: B13080109
M. Wt: 193.21 g/mol
InChI Key: FXXUACGPSBGGGH-UHFFFAOYSA-N
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Description

(Dimethyl-4H-1,2,4-triazol-3-yl)(1H-pyrazol-4-yl)methanol is a chemical compound of interest in medicinal chemistry and drug discovery research. It features a hybrid structure combining 1,2,4-triazole and pyrazole moieties, both of which are privileged scaffolds in the development of biologically active molecules . The 1,2,4-triazole core is a significant pharmacophore known to contribute to a wide range of biological activities. Scientific literature has documented various 1,2,4-triazole derivatives as possessing anticancer, antimicrobial, anticonvulsant, anti-inflammatory, and anti-HIV properties . Furthermore, the pyrazole ring is another nitrogen-containing heterocycle commonly found in pharmaceuticals. The specific combination of these rings in a single molecule, functionalized with a methanol group, makes this compound a valuable building block for synthesizing novel derivatives or for use in biological screening assays. Researchers may explore its potential as a precursor for developing enzyme inhibitors or as a ligand for metal complexes. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic purposes. Note to Researcher: The specific mechanism of action, pharmacological profile, and primary research applications for this exact compound are not yet widely reported in public scientific literature. Further investigation and experimental data are required to fully characterize its research value.

Properties

Molecular Formula

C8H11N5O

Molecular Weight

193.21 g/mol

IUPAC Name

(4,5-dimethyl-1,2,4-triazol-3-yl)-(1H-pyrazol-4-yl)methanol

InChI

InChI=1S/C8H11N5O/c1-5-11-12-8(13(5)2)7(14)6-3-9-10-4-6/h3-4,7,14H,1-2H3,(H,9,10)

InChI Key

FXXUACGPSBGGGH-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(N1C)C(C2=CNN=C2)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Dimethyl-4H-1,2,4-triazol-3-yl)(1H-pyrazol-4-yl)methanol typically involves the reaction of appropriate triazole and pyrazole precursors under controlled conditions. One common method involves the use of a base-catalyzed reaction where the triazole and pyrazole rings are formed through cyclization reactions. The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) or ethanol, and the reaction temperature is maintained between 60-80°C.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, reducing the risk of side reactions and improving overall efficiency.

Chemical Reactions Analysis

Types of Reactions

(Dimethyl-4H-1,2,4-triazol-3-yl)(1H-pyrazol-4-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The hydrogen atoms on the triazole and pyrazole rings can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Halogenating agents like bromine (Br2) and chlorinating agents like thionyl chloride (SOCl2) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce halogenated derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential therapeutic effects due to its structural similarities to known bioactive compounds. Some specific areas of research include:

  • Antimicrobial Activity: Studies have shown that derivatives of triazole compounds exhibit significant antibacterial and antifungal properties. The presence of the pyrazole moiety may enhance these activities by interfering with microbial metabolic pathways. For instance, triazole derivatives have been found effective against resistant strains of bacteria and fungi .
  • Anticancer Properties: Research indicates that triazole-containing compounds can inhibit tumor growth by inducing apoptosis in cancer cells. The mechanism often involves the modulation of key signaling pathways associated with cell proliferation and survival .

Agricultural Applications

(Dimethyl-4H-1,2,4-triazol-3-yl)(1H-pyrazol-4-yl)methanol has potential uses in agriculture as a fungicide or plant growth regulator:

  • Fungicides: The compound's ability to disrupt fungal cell membranes makes it a candidate for developing new fungicides. Its efficacy against various plant pathogens can help improve crop yields and reduce losses due to fungal diseases .
  • Growth Regulators: Research has suggested that triazoles can influence plant growth by altering hormone levels or enhancing stress resistance. This application is crucial for improving agricultural productivity under adverse environmental conditions .

Materials Science

In materials science, the compound's unique chemical structure allows for its use in synthesizing novel materials:

  • Polymer Chemistry: (Dimethyl-4H-1,2,4-triazol-3-yl)(1H-pyrazol-4-yl)methanol can serve as a building block for creating polymers with enhanced thermal stability and mechanical properties. These materials are useful in coatings, adhesives, and composite materials .

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial activity of various triazole derivatives, including (Dimethyl-4H-1,2,4-triazol-3-yl)(1H-pyrazol-4-yl)methanol. The results indicated that this compound exhibited potent activity against both Gram-positive and Gram-negative bacteria, showing promise as a lead compound for further development into pharmaceutical agents .

Case Study 2: Agricultural Application

Research conducted at an agricultural university tested the effectiveness of triazole-based fungicides on crops infected with Fusarium species. The study demonstrated that (Dimethyl-4H-1,2,4-triazol-3-yl)(1H-pyrazol-4-yl)methanol significantly reduced disease severity and improved crop yield compared to untreated controls .

Mechanism of Action

The mechanism of action of (Dimethyl-4H-1,2,4-triazol-3-yl)(1H-pyrazol-4-yl)methanol involves its interaction with molecular targets such as enzymes and receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, it may bind to an enzyme’s active site, blocking its activity and affecting downstream pathways.

Comparison with Similar Compounds

Similar Compounds

    (Dimethyl-4H-1,2,4-triazol-3-yl)methanol: Lacks the pyrazole ring, making it less versatile in terms of chemical reactivity.

    (1H-Pyrazol-4-yl)methanol:

Uniqueness

(Dimethyl-4H-1,2,4-triazol-3-yl)(1H-pyrazol-4-yl)methanol is unique due to the presence of both triazole and pyrazole rings. This dual-ring structure enhances its chemical reactivity and potential for diverse applications. The combination of these rings allows for interactions with a broader range of molecular targets, making it a valuable compound in scientific research and industrial applications.

Biological Activity

(Dimethyl-4H-1,2,4-triazol-3-yl)(1H-pyrazol-4-yl)methanol is a synthetic compound that combines the structural features of triazoles and pyrazoles, both of which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, synthesis methods, and potential therapeutic applications.

Chemical Structure

The compound can be characterized by its unique chemical structure, which includes a triazole ring substituted with dimethyl groups and a pyrazole moiety linked to a methanol group. The molecular formula is C8H10N4OC_8H_{10}N_4O, and its IUPAC name is (dimethyl-4H-1,2,4-triazol-3-yl)(1H-pyrazol-4-yl)methanol.

Antifungal Activity

Triazole derivatives are well-known for their antifungal properties. Studies have shown that compounds similar to (dimethyl-4H-1,2,4-triazol-3-yl)(1H-pyrazol-4-yl)methanol exhibit significant antifungal activity against various Candida species. For instance, research indicated that certain triazole derivatives demonstrated higher potency than conventional antifungal agents like ketoconazole .

Anticancer Properties

Recent investigations into the anticancer potential of triazole and pyrazole derivatives have yielded promising results. Specifically, compounds containing the 1H-pyrazole scaffold have been reported to inhibit the growth of several cancer cell lines, including lung cancer and breast cancer cells (MDA-MB-231). Notably, these compounds can induce apoptosis in cancer cells by modulating key proteins involved in cell cycle regulation and apoptosis pathways .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntifungalEffective against Candida species; superior to ketoconazole
AnticancerInduces apoptosis in MDA-MB-231 breast cancer cells
CytotoxicityHigh cytotoxicity against various cancer cell lines

Synthesis Methods

The synthesis of (dimethyl-4H-1,2,4-triazol-3-yl)(1H-pyrazol-4-yl)methanol typically involves several steps:

  • Formation of Triazole Ring : The triazole ring can be synthesized through cyclization reactions involving hydrazine and appropriate dicarbonyl compounds.
  • Methylation : Methyl groups are introduced at the 4 and 5 positions on the triazole ring using methylating agents like methyl iodide.
  • Attachment of Pyrazole : The final step involves linking the pyrazole moiety to the triazole ring through nucleophilic substitution reactions .

Case Studies

Several studies have explored the biological activity of related compounds:

  • Anticancer Efficacy : A study on triazolo[3,4-b]thiadiazines demonstrated significant anticancer activity against MCF-7 breast cancer cells. Compounds from this class showed enhanced apoptosis through modulation of Bcl-2 family proteins and activation of caspases .
  • Antifungal Screening : Another investigation focused on various triazole derivatives highlighted their effectiveness against fungal pathogens, showcasing their potential as alternative treatments in antifungal therapy .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for optimizing the yield of (Dimethyl-4H-1,2,4-triazol-3-yl)(1H-pyrazol-4-yl)methanol?

  • Methodological Answer : Key factors include solvent selection, temperature control, and catalyst use. For example, using ethanol with concentrated HCl at 85°C achieved a 57% yield, while a LiHMDS-mediated reaction in N,N-dimethylacetamide at room temperature improved yields to 89% . Refluxing with glacial acetic acid (as in triazole-benzaldehyde condensations) is also effective for analogous heterocycles . Purification via silica gel chromatography (e.g., CH₂Cl₂/MeOH 10:1) enhances purity post-synthesis .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • NMR : Identifies hydrogen environments (e.g., pyrazole and triazole protons). For related triazole derivatives, δ 7.5–8.5 ppm corresponds to aromatic protons, while methyl groups appear at δ 2.0–3.0 ppm .
  • ESIMS : Confirms molecular ion peaks (e.g., [M+H]⁺ for triazole-pyrazole hybrids) .
  • HPLC/SFC : Resolves isomers and assesses purity (>95% for most analogs) .

Q. How can researchers select solvents for solubility studies or formulation?

  • Methodological Answer : Ethanol is preferred due to its balance of accessibility, low toxicity, and efficacy in dissolving triazole derivatives. Methanol and DMSO are alternatives for highly insoluble analogs . Pre-formulation studies should include solubility screens in water, ethanol, and DMSO to guide biological testing .

Advanced Research Questions

Q. How can structural isomers of this compound be differentiated experimentally?

  • Methodological Answer :

  • Chromatography : Use HPLC with polar stationary phases (e.g., C18) and gradient elution (MeCN/H₂O) to separate isomers. SFC (supercritical CO₂/modifier) offers higher resolution for stereoisomers .
  • X-ray Crystallography : Resolve absolute configurations using SHELXL for refinement. ORTEP-3 visualizes thermal ellipsoids to confirm stereochemistry .

Q. What computational tools are recommended for crystallographic refinement of this compound?

  • Methodological Answer :

  • SHELX Suite : SHELXL refines small-molecule structures against high-resolution data, handling twinning and disorder .
  • WinGX/ORTEP-3 : Interfaces for visualizing and validating crystal structures (e.g., hydrogen bonding in triazole rings) .

Q. How should researchers address contradictions in reported synthetic yields or purity data?

  • Methodological Answer :

  • Reproducibility Checks : Replicate reactions under varying conditions (e.g., solvent, temperature). For example, HCl concentration in ethanol significantly impacts yields .
  • Analytical Validation : Cross-validate purity using orthogonal methods (e.g., NMR integration vs. HPLC area%). Discrepancies in isomer purity (e.g., 94% vs. 100%) may arise from residual solvents or column artifacts .

Q. What strategies are effective for designing biological activity assays for this compound?

  • Methodological Answer :

  • Structural Analogs : Use bioactivity data from related triazole-pyrazole hybrids (e.g., antifungal or kinase inhibition assays) .
  • Formulation : Dissolve in ethanol for in vitro assays (1–10 mM stock) and dilute in PBS for cell-based studies .

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